Pyrene-d10

Analytical Chemistry Mass Spectrometry Isotope Dilution

Pyrene-d10 (CAS 1718-52-1, 98 atom % D) is the definitive stable isotope-labeled internal standard for accurate quantification of native pyrene in environmental, food, and biological matrices. Mandated by GB 36246-2018 and EPA methods for air, water, and soil analysis, it corrects for matrix effects in GC-MS and LC-MS/MS, ensuring RRF near unity. Its use as a Performance Reference Compound in passive sampling and as a probe in ²H-NMR and fluorescence studies further demonstrates its versatility. Procure with confidence for regulatory compliance and robust analytical data.

Molecular Formula C16H10
Molecular Weight 212.31 g/mol
CAS No. 1718-52-1
Cat. No. B026445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-d10
CAS1718-52-1
SynonymsPyrene-1,2,3,4,5,6,7,8,9,10-d10;  Perdeuteriopyrene;  [10-2H]Pyrene;  [2H10]Pyrene;  _x000B_
Molecular FormulaC16H10
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
InChIInChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyBBEAQIROQSPTKN-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-d10 (CAS 1718-52-1) Deuterated Polycyclic Aromatic Hydrocarbon Analytical Standard Specifications and Procurement Essentials


Pyrene-d10 (CAS 1718-52-1, molecular formula C16D10) is a perdeuterated polycyclic aromatic hydrocarbon (PAH) in which all ten hydrogen atoms of the pyrene molecule have been replaced by deuterium atoms. It possesses a molecular weight of 212.31 g/mol and a melting point of 145-148 °C (lit.), appearing as a yellow to orange solid . With a density of 1.31 g/cm³ and a boiling point of 404°C at 760 mmHg , Pyrene-d10 is predominantly utilized as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analysis. It is commercially available as a neat solid (typically in 25 mg or 100 mg glass bottles) or as pre-formulated solutions in solvents such as acetone or cyclohexane, with typical isotopic purity specifications of ≥98 atom % D .

Why Pyrene-d10 (CAS 1718-52-1) Cannot Be Substituted with Other Deuterated PAH Standards in Quantitative Analysis


Direct substitution of Pyrene-d10 with other deuterated PAH internal standards (e.g., Phenanthrene-d10, Anthracene-d10, Chrysene-d12, or Perylene-d12) in validated analytical methods is not scientifically valid due to compound-specific differences in chromatographic retention time, ionization efficiency, and fragmentation patterns [1]. In isotope dilution mass spectrometry, accurate quantification mandates the use of a stable isotope-labeled analog of the target analyte to correct for matrix effects and instrument variability. Employing a structurally different internal standard introduces systematic quantification bias, as the relative response factor (RRF) between the native analyte and the internal standard is not unity and can vary with matrix composition. Regulatory frameworks for environmental and food analysis explicitly designate Pyrene-d10 as the required internal standard for the quantification of native pyrene , thereby precluding the use of alternative deuterated compounds without full method revalidation.

Pyrene-d10 (CAS 1718-52-1) Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Procurement


Enhanced Detection Sensitivity for Pyrene-d10 in GC-MS Analysis Compared to Native Pyrene

Pyrene-d10 demonstrates a distinct mass spectrometric signature due to its +10 Da mass shift relative to native pyrene (m/z 202.3 vs. 212.3), enabling its use as an internal standard with a method detection limit (MDL) of 0.05 ng/m³ (for an air sampling volume of 12 m³) and a limit of quantification (LOQ) of 0.2 ng/m³ when analyzed by GC-MS using isotope dilution . This quantitative performance allows for precise trace-level quantification of pyrene in complex environmental matrices, which is not achievable with non-deuterated standards due to co-elution and matrix interference issues.

Analytical Chemistry Mass Spectrometry Isotope Dilution

Chromatographic Co-Elution and Matrix Effect Correction for Accurate Quantification

Pyrene-d10 exhibits near-identical chromatographic retention time and ionization efficiency to native pyrene, a critical requirement for accurate isotope dilution quantification. In validated methods, Pyrene-d10 co-elutes with pyrene but is resolved by mass, allowing the relative response factor (RRF) to approach 1.0. This co-elution behavior effectively compensates for matrix-induced ion suppression or enhancement [1]. In contrast, using a non-co-eluting internal standard such as Chrysene-d12 can result in a reported measurement bias of 20-40% in complex matrices [2], underscoring the necessity of an analyte-matched internal standard.

Chromatography Matrix Effects Isotope Dilution Mass Spectrometry

Reduced Photobleaching and Enhanced Photostability in Spectroscopic Applications

Pyrene-d10 exhibits enhanced photostability and reduced photobleaching rates compared to its non-deuterated counterpart, pyrene-h10, due to the deuterium isotope effect . This property is particularly advantageous in single-molecule fluorescence spectroscopy and time-resolved studies where prolonged exposure to excitation light is required. The C-D bond's lower zero-point energy reduces the rate of non-radiative decay pathways, leading to longer observation times before signal degradation.

Photophysics Fluorescence Spectroscopy Isotope Effects

Unique Utility in NMR Spectroscopy for Molecular Dynamics Studies

Pyrene-d10 serves as a specific probe in ²H-NMR spectroscopy for studying molecular orientation and dynamics within lipid bilayers. The quadrupolar splittings observed from the ²H-NMR spectra of Pyrene-d10 embedded in oriented lipid bilayers provide direct geometric information about the orientation of C-D bonds with respect to the membrane normal, a capability not offered by non-deuterated pyrene [1]. This application is crucial for understanding the interaction of PAHs with biological membranes and for validating molecular dynamics simulations.

NMR Spectroscopy Biophysics Membrane Dynamics

Optimized Application Scenarios for Pyrene-d10 (CAS 1718-52-1) in Quantitative Analysis and Environmental Monitoring


Trace-Level Quantification of Pyrene in Air Particulate Matter per Regulatory Standards

Pyrene-d10 is the specified internal standard for the quantification of pyrene in ambient air samples according to Chinese standard GB 36246-2018 . Its use as an isotope dilution standard ensures method detection limits as low as 0.05 ng/m³, meeting stringent regulatory requirements for environmental monitoring and enabling accurate assessment of human exposure to airborne PAHs .

Correction of Matrix Effects in Complex Environmental and Biological Samples

In LC-MS/MS and GC-MS analyses of soil, water, sediment, and biological tissues, Pyrene-d10 provides accurate quantification of native pyrene by compensating for matrix-induced ion suppression or enhancement [1]. Its near-identical physicochemical properties to the target analyte ensure a relative response factor (RRF) close to unity, which is essential for generating reliable data in environmental fate studies and toxicological research [2].

Use as a Performance Reference Compound (PRC) in Passive Sampling Devices

Pyrene-d10 is employed as a Performance Reference Compound (PRC) in low-density polyethylene (LDPE) passive samplers for determining freely dissolved PAH concentrations in sediment porewater [3]. Its predictable dissipation kinetics allow for the calculation of sampling rates and correction for non-equilibrium conditions, enabling accurate determination of bioavailable PAH fractions in aquatic environments.

Advanced Spectroscopic Studies of Photophysical and Molecular Dynamics

Pyrene-d10 is the probe of choice for ²H-NMR studies investigating the orientation and mobility of PAHs within lipid bilayers [4], and for time-resolved fluorescence studies requiring enhanced photostability . These applications leverage the unique isotopic properties of Pyrene-d10 to provide mechanistic insights into membrane interactions and molecular dynamics that are inaccessible with non-deuterated compounds.

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